molecular formula C13H12BrN5O2S B2791441 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034463-49-3

4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2791441
CAS No.: 2034463-49-3
M. Wt: 382.24
InChI Key: SMIMZFHHWMIEGR-UHFFFAOYSA-N
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Description

4-Bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its bromo-thiophene and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The bromo-substitution on the thiophene ring is achieved through electrophilic aromatic substitution reactions. The pyrazole and oxadiazole moieties are then introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require considerations for safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The bromo group can be reduced to form a hydrogen atom.

  • Substitution: The pyrazole and oxadiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Bromo-thiophene derivatives.

  • Substitution: Substituted pyrazoles and oxadiazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has potential as a bioactive compound in drug discovery and development.

  • Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic agents.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole

  • 1,2,4-Oxadiazole derivatives

  • Thiophene-2-carboxamide derivatives

Uniqueness: 4-Bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of multiple reactive sites make it a valuable compound in research and industry.

Biological Activity

The compound 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • Core Structure : The compound features a thiophene ring substituted with a carboxamide group and a bromo substituent.
  • Functional Groups : The presence of an oxadiazole ring and a pyrazole moiety enhances its biological activity.

The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis may include the formation of the pyrazole derivative followed by the introduction of the oxadiazole and thiophene rings through various coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and thiophene derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16

Anticancer Activity

Emerging research suggests that compounds with similar structures to this compound may possess anticancer properties. For instance, derivatives with pyrazole scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values as low as 10 µM in certain cases .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:

  • Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial growth or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

In a comparative study assessing various pyrazole derivatives, it was found that the compound exhibited up to 16-fold increased antibacterial activity compared to standard antibiotics like Oxytetracycline. This highlights its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs displayed significant inhibition of cell growth, suggesting that further development could lead to effective anticancer therapies .

Properties

IUPAC Name

4-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O2S/c1-2-19-6-8(4-16-19)12-17-11(21-18-12)5-15-13(20)10-3-9(14)7-22-10/h3-4,6-7H,2,5H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMZFHHWMIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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